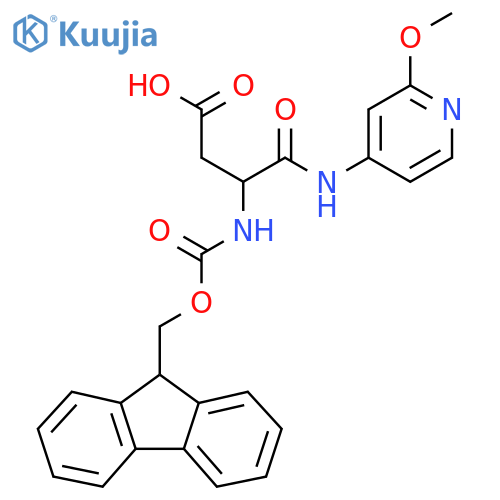

Cas no 2171774-39-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid

- 2171774-39-1

- EN300-1521051

-

- インチ: 1S/C25H23N3O6/c1-33-22-12-15(10-11-26-22)27-24(31)21(13-23(29)30)28-25(32)34-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,28,32)(H,29,30)(H,26,27,31)

- InChIKey: SOBUZDDGHITLMY-UHFFFAOYSA-N

- SMILES: O(C(NC(C(NC1C=CN=C(C=1)OC)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 461.15868546g/mol

- 同位素质量: 461.15868546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 7

- 重原子数量: 34

- 回転可能化学結合数: 9

- 複雑さ: 711

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 127Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1521051-10.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1521051-500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1521051-2500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1521051-0.05g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1521051-0.1g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1521051-100mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1521051-10000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1521051-1000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1521051-0.25g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1521051-0.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypyridin-4-yl)carbamoyl]propanoic acid |

2171774-39-1 | 0.5g |

$3233.0 | 2023-06-05 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

9. Back matter

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid (CAS No. 2171774-39-1)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid (CAS No. 2171774-39-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Pro-MeO-Phe-OH, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis due to its ease of removal and compatibility with a wide range of coupling reactions. The 2-methoxypyridin-4-yl moiety, on the other hand, imparts specific biological activities and pharmacological properties to the compound. The combination of these functional groups in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid makes it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-Pro-MeO-Phe-OH in the development of drugs targeting various diseases. For instance, studies have shown that compounds derived from this intermediate exhibit potent anti-inflammatory and anti-cancer properties. The Fmoc group facilitates the controlled synthesis of peptides, ensuring high purity and yield, while the 2-methoxypyridin-4-yl moiety contributes to the overall biological activity and selectivity of the final product.

In the context of peptide synthesis, Fmoc-Pro-MeO-Phe-OH is particularly useful due to its stability and reactivity. The Fmoc protecting group can be selectively removed under mild conditions, allowing for sequential coupling reactions without side reactions. This property is crucial in the synthesis of long peptides and complex protein structures, where maintaining the integrity and purity of each amino acid residue is essential.

The 2-methoxypyridin-4-yl moiety has been shown to enhance the solubility and bioavailability of compounds, making them more suitable for pharmaceutical applications. This functional group can also influence the binding affinity and selectivity of molecules to specific receptors or enzymes, which is critical for developing drugs with high therapeutic efficacy and minimal side effects.

Recent research has also explored the use of Fmoc-Pro-MeO-Phe-OH in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The Fmoc group can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug at the desired site of action. This approach can improve drug delivery, reduce toxicity, and enhance therapeutic outcomes.

In addition to its applications in drug development, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid has been used in various analytical techniques and chemical assays. Its unique spectral properties make it a valuable tool for monitoring reaction progress and assessing product purity. The compound's ability to form stable complexes with metal ions has also been exploited in chelation therapy and metal ion sensing applications.

The synthesis of Fmoc-Pro-MeO-Phe-OH typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the Fmoc protecting group on an amino acid derivative, followed by coupling with a 2-methoxypyridine derivative using appropriate coupling reagents such as HATU or EDC·HCl. The final step involves deprotection to yield the desired product.

Despite its complexity, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid can be synthesized with high yields and purity using modern synthetic techniques. Advances in catalysis and green chemistry have further optimized these processes, reducing environmental impact and improving economic feasibility.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid (CAS No. 2171774-39-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an essential building block for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new uses and optimizations for this compound, further solidifying its importance in modern drug discovery and development efforts.

2171774-39-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypyridin-4-yl)carbamoylpropanoic acid) Related Products

- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)

- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)

- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

- 94443-88-6(bacopaside X)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)